4-{[2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid
Description
The compound “4-{[2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid” has a molecular formula of C27H24O6. It has an average mass of 444.476 Da and a monoisotopic mass of 444.157288 Da .
Synthesis Analysis
A novel method for the synthesis of (1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)acetic acids on solid phase has been reported. This method involves a tandem Michael–Michael cyclization with resin-bound propiolic acid as Michael acceptor and cyclohexanediones . New 1,8-dioxooctahydroxanthenes with substituents in the 2-, 3-, and 9-positions were obtained by cyclization with iodine from tandem Michael/Michael adducts .Molecular Structure Analysis
The molecular structure of this compound is complex, with a large number of carbon ©, hydrogen (H), and oxygen (O) atoms. The structure includes a xanthen-9-yl group, a phenoxy group, and a benzoic acid group .Chemical Reactions Analysis
The synthesis of 1,8-dioxoxanthenes represents a special situation since they have rarely been reported as products of base- or acid-catalyzed condensation between 1,3-diones and aldehydes or b-keto esters . Saccharin sulfonic acid (SaSA) is utilized as a highly efficient, green and inexpensive sulfonic acid-containing catalyst for the following one-pot multi-component organic transformations: (i) the condensation of dimedone (2 eq.) with aromatic aldehydes (1 eq.) leading to 1,8-dioxo-octahydroxanthenes, and (ii) the reaction of 2-naphthol (2 eq.) with arylaldehydes (1 eq.) leading to 14-aryl-14H-dibenzo [a,j]xanthenes .Future Directions
The xanthene nucleus constitutes a structural unit that is present in many synthetic and natural products with diverse biological activities. These include anticancer, antiarrhythmic, antibacterial, anti-inflammatory, and antimalarial properties . Therefore, the development of novel and efficient methods to produce this widespread molecule could be of interest for biological screening .
Properties
IUPAC Name |
4-[[2-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenoxy]methyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O6/c28-19-6-3-9-22-25(19)24(26-20(29)7-4-10-23(26)33-22)18-5-1-2-8-21(18)32-15-16-11-13-17(14-12-16)27(30)31/h1-2,5,8,11-14,24H,3-4,6-7,9-10,15H2,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSXQPNCTYKMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CC=C4OCC5=CC=C(C=C5)C(=O)O)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.